synthesis of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
synthesis of 5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
An In-Depth Technical Guide to the Synthesis of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of a reliable and efficient synthetic pathway for 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. This molecule belongs to the 1,2,4-triazole class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The guide is designed for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and characterization data. The methodology presented is grounded in established chemical principles, emphasizing causality, reproducibility, and analytical validation.
Introduction and Strategic Overview
The 1,2,4-triazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[2][3] The incorporation of mercapto (-SH) and hydroxyl (-OH) functional groups can significantly enhance the biological activity and metal-chelating properties of these compounds, making them valuable targets for synthesis.[4][5] This guide details a robust two-step synthesis of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol, a derivative featuring a lipophilic pentyl group at the N-4 position, which can modulate its pharmacokinetic properties.
The chosen synthetic strategy involves the initial formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach is widely recognized for its efficiency and high yields in constructing the 1,2,4-triazole ring system.[4][6]
Synthetic Workflow Overview
The synthesis is logically structured into two primary stages: the formation of the open-chain intermediate followed by its transformation into the target heterocyclic ring.
Caption: High-level workflow for the synthesis of the target triazole.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Carbohydrazide | CH₆N₄O | 90.08 | ≥98% | |
| Pentyl Isothiocyanate | C₆H₁₁NS | 129.22 | ≥97% | Lachrymatory, handle with care |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Reaction solvent |
| Potassium Hydroxide | KOH | 56.11 | ≥85% | Corrosive |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | Corrosive |
| Deionized Water | H₂O | 18.02 | - |
Step 1: Synthesis of 1-(Aminocarbonyl)-4-pentylthiosemicarbazide (Intermediate)
The first step is the nucleophilic addition of carbohydrazide to pentyl isothiocyanate. This reaction regioselectively forms the desired thiosemicarbazide backbone.[7]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve carbohydrazide (9.01 g, 0.10 mol) in 100 mL of anhydrous ethanol.
-
Gently heat the mixture to 50-60 °C to ensure complete dissolution.
-
To the warm, stirring solution, add pentyl isothiocyanate (12.92 g, 0.10 mol) dropwise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After 4 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 1 hour.
-
A white precipitate of the intermediate will form. Collect the solid by vacuum filtration.
-
Wash the solid with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 40 °C to a constant weight. The expected yield is typically high (85-95%).
Step 2: Synthesis of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol (Final Product)
This step involves the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. The use of a strong base like potassium hydroxide facilitates the dehydration and ring closure to form the stable triazole ring.[4]
Procedure:
-
Place the dried intermediate, 1-(aminocarbonyl)-4-pentylthiosemicarbazide (0.08 mol, based on actual yield from Step 1), into a 500 mL round-bottom flask.
-
Prepare a 10% aqueous solution of potassium hydroxide by dissolving KOH (13.2 g, ~0.2 mol) in 120 mL of deionized water.
-
Add the KOH solution to the flask containing the intermediate.
-
Heat the mixture to reflux with vigorous stirring for 6 hours. During this time, the solid will dissolve, and the solution may change color.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the cold solution to a pH of 5-6 by adding concentrated hydrochloric acid dropwise with continuous stirring. This step is crucial as it precipitates the product.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the crude product thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.
Reaction Mechanism
The conversion of the acylthiosemicarbazide intermediate to the 1,2,4-triazole ring is a classic example of a base-catalyzed condensation-cyclization reaction.[8]
-
Deprotonation: The hydroxide ion (⁻OH) from KOH abstracts a proton from one of the amide/hydrazide nitrogen atoms, creating a nucleophilic anion.
-
Intramolecular Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the thiocarbonyl (C=S) group. This forms a five-membered heterocyclic intermediate.
-
Dehydration: The tetrahedral intermediate undergoes elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring.
-
Tautomerization: The final product exists in tautomeric equilibrium between the thione (C=S) / oxo (C=O) forms and the thiol (-SH) / enol (-OH) forms. The mercapto-ol form is commonly used for naming.[9]
Caption: Key mechanistic steps in the base-catalyzed cyclization.
Characterization and Analytical Validation
Confirmation of the final product's structure and purity is paramount. A combination of spectroscopic and analytical techniques should be employed.
Analytical Workflow
Caption: Standard workflow for purification and analytical validation.
Expected Spectroscopic Data
The following table summarizes the expected data for the successful validation of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol.
| Technique | Expected Observations and Data |
| ¹H NMR | - δ ~13.0-14.0 ppm: Broad singlet, exchangeable with D₂O, corresponding to the SH proton.[10]- δ ~11.0-12.0 ppm: Broad singlet, exchangeable with D₂O, corresponding to the OH proton.- δ ~3.8-4.0 ppm: Triplet, corresponding to the N-CH₂ protons of the pentyl group.- δ ~1.5-1.7 ppm: Multiplet, corresponding to the -CH₂- protons adjacent to the N-CH₂.- δ ~1.2-1.4 ppm: Multiplet, corresponding to the central -(CH₂)₂- protons of the pentyl group.- δ ~0.8-0.9 ppm: Triplet, corresponding to the terminal -CH₃ of the pentyl group. |
| ¹³C NMR | - δ ~165-170 ppm: Signal for the C5 carbon (C-SH).[10]- δ ~155-160 ppm: Signal for the C3 carbon (C-OH).- Signals corresponding to the five distinct carbons of the pentyl chain. |
| FTIR (cm⁻¹) | - ~3400-3200: Broad O-H stretching band.- ~3100-3000: N-H stretching from the triazole ring.- ~2950-2850: Aliphatic C-H stretching from the pentyl group.- ~2600-2550: Weak S-H stretching (may be absent due to tautomerism).[9]- ~1620-1580: C=N stretching of the triazole ring.- ~1250-1150: C=S stretching (thiol-thione tautomerism).[5] |
| Mass Spec. | - [M+H]⁺: Expected molecular ion peak at m/z corresponding to C₇H₁₄N₄OS + H⁺. |
| Elemental | - Calculated percentages of C, H, N, and S should match experimental values within ±0.4%. |
Safety and Process Optimization
-
Safety: Pentyl isothiocyanate is a lachrymator and should be handled exclusively in a fume hood. Potassium hydroxide and concentrated hydrochloric acid are highly corrosive and require appropriate gloves and eye protection. Ethanol is flammable and should be heated using a heating mantle, not an open flame.
-
Optimization: The yield of the cyclization step can be sensitive to the concentration of the base and the reflux time. A higher concentration of KOH or a longer reaction time may improve conversion but could also lead to side products. Monitoring the reaction by TLC is recommended to determine the optimal reaction time. The purity of the final product is highly dependent on the thoroughness of the washing and recrystallization steps.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol. The pathway leverages common and well-understood chemical transformations, starting from commercially available reagents. The detailed protocol, coupled with mechanistic explanations and a clear analytical validation workflow, equips researchers with the necessary information to confidently synthesize and characterize this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science.
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